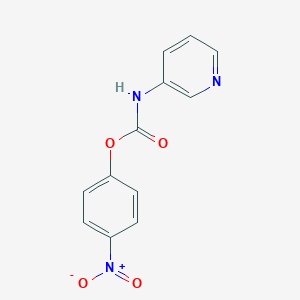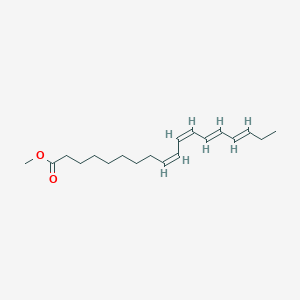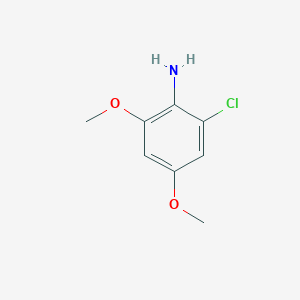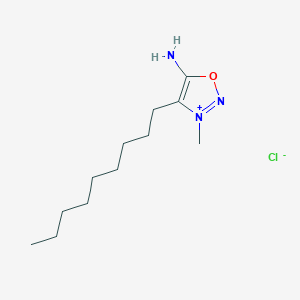
3-Methyl-4-n-nonylsydnonimine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-n-nonylsydnonimine hydrochloride, also known as SIN-1, is a synthetic compound that has been widely used in scientific research for its unique properties. It is a nitric oxide (NO) donor, which means it can release NO in a controlled manner. This property has made it a valuable tool in studying the effects of NO in various biological systems.
Mechanism Of Action
3-Methyl-4-n-nonylsydnonimine hydrochloride releases NO in a controlled manner, which activates the enzyme guanylate cyclase in the target cells. This leads to the production of cyclic guanosine monophosphate (cGMP), which in turn causes vasodilation and other physiological effects.
Biochemical And Physiological Effects
3-Methyl-4-n-nonylsydnonimine hydrochloride has been shown to have a variety of biochemical and physiological effects, depending on the target cells and tissues. It can induce vasodilation, reduce platelet aggregation, and inhibit the production of inflammatory cytokines. It has also been shown to have neuroprotective effects in certain models of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
3-Methyl-4-n-nonylsydnonimine hydrochloride has several advantages as a research tool. It can release NO in a controlled and predictable manner, which allows for precise experimentation. It is also relatively stable and easy to handle in the laboratory. However, it has some limitations as well. It can be toxic to cells at high concentrations, and its effects can be influenced by other factors such as pH and temperature.
Future Directions
There are several future directions for research involving 3-Methyl-4-n-nonylsydnonimine hydrochloride. One area of interest is the development of new NO donors with improved properties, such as increased stability and specificity. Another area is the investigation of the role of NO in various disease processes, such as cancer and neurodegenerative diseases. Additionally, 3-Methyl-4-n-nonylsydnonimine hydrochloride could be used to study the effects of NO in combination with other drugs or therapies, to determine potential synergistic effects.
Synthesis Methods
The synthesis of 3-Methyl-4-n-nonylsydnonimine hydrochloride involves the reaction of 3-methyl-4-nitrosoaniline with nonylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of 3-Methyl-4-n-nonylsydnonimine hydrochloride.
Scientific Research Applications
3-Methyl-4-n-nonylsydnonimine hydrochloride has been used in various scientific studies to investigate the role of NO in different biological processes. It has been shown to have a vasodilatory effect on blood vessels, which can be useful in the treatment of cardiovascular diseases. It has also been used to study the effects of NO on neurotransmission and inflammation.
properties
CAS RN |
19951-50-9 |
|---|---|
Product Name |
3-Methyl-4-n-nonylsydnonimine hydrochloride |
Molecular Formula |
C12H24ClN3O |
Molecular Weight |
261.79 g/mol |
IUPAC Name |
3-methyl-4-nonyloxadiazol-3-ium-5-amine;chloride |
InChI |
InChI=1S/C12H24N3O.ClH/c1-3-4-5-6-7-8-9-10-11-12(13)16-14-15(11)2;/h3-10,13H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
CRYMQNCOGJZOPC-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCC1=C(ON=[N+]1C)N.[Cl-] |
Canonical SMILES |
CCCCCCCCCC1=C(ON=[N+]1C)N.[Cl-] |
synonyms |
3-methyl-4-nonyl-1-oxa-2-aza-3-azoniacyclopenta-2,4-dien-5-amine chlor ide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





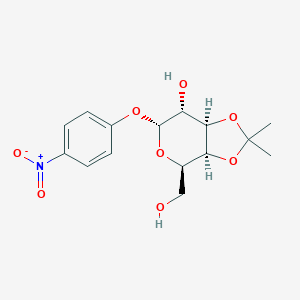
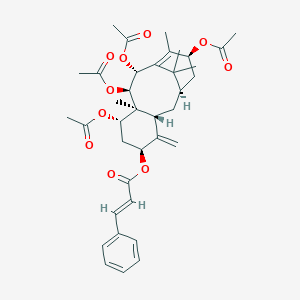
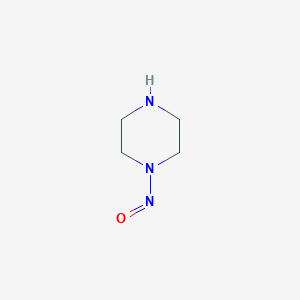
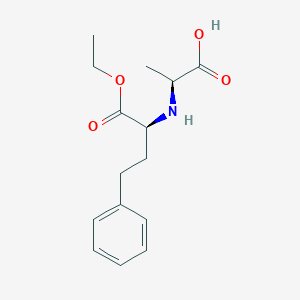
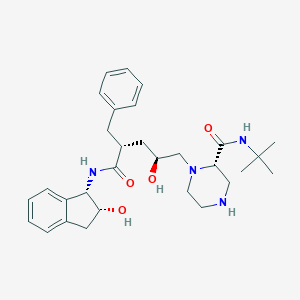
![1H-Pyrazolo[3,4-b]pyridine-3-diazonium tetrafluoroborate](/img/structure/B26216.png)
![1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B26217.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetic Acid](/img/structure/B26218.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide](/img/structure/B26219.png)
